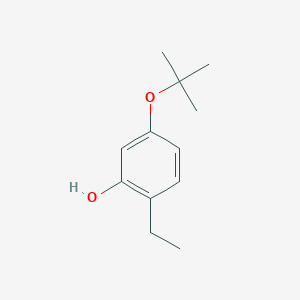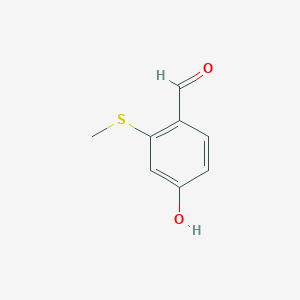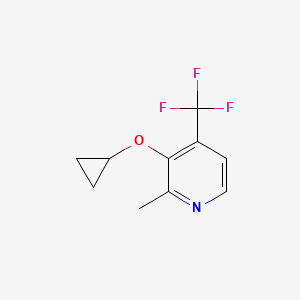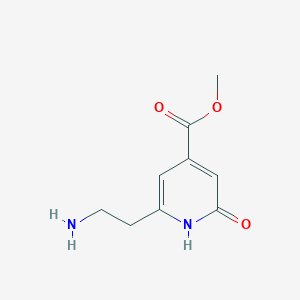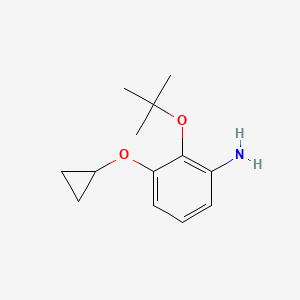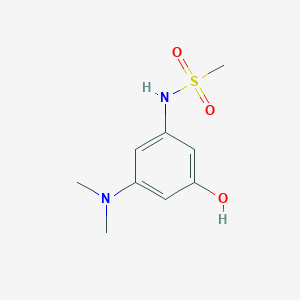
N-(3-(Dimethylamino)-5-hydroxyphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Dimethylamino)-5-hydroxyphenyl)methanesulfonamide is a chemical compound with a complex structure that includes both amine and sulfonamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)-5-hydroxyphenyl)methanesulfonamide typically involves the reaction of 3-(Dimethylamino)-5-hydroxybenzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-(Dimethylamino)-5-hydroxybenzene+Methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production might also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(Dimethylamino)-5-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-(3-(Dimethylamino)-5-hydroxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-(3-(Dimethylamino)-5-hydroxyphenyl)methanesulfonamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-(Dimethylamino)propyl)methacrylamide: Similar in structure but with a methacrylamide group instead of a sulfonamide group.
N-(3-(Dimethylamino)ethyl)methanesulfonamide: Similar but with an ethyl group instead of a hydroxyphenyl group.
Uniqueness
N-(3-(Dimethylamino)-5-hydroxyphenyl)methanesulfonamide is unique due to the presence of both the dimethylamino and hydroxyphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups are advantageous.
Eigenschaften
Molekularformel |
C9H14N2O3S |
|---|---|
Molekulargewicht |
230.29 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)-5-hydroxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C9H14N2O3S/c1-11(2)8-4-7(5-9(12)6-8)10-15(3,13)14/h4-6,10,12H,1-3H3 |
InChI-Schlüssel |
YHGQUNHQFRGNMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=CC(=C1)NS(=O)(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


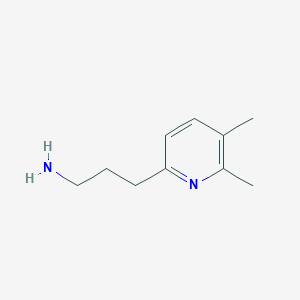
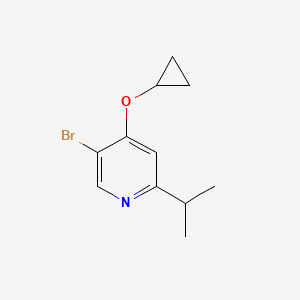


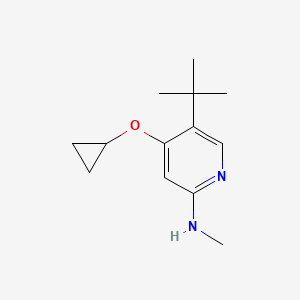
![1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone](/img/structure/B14836595.png)
